(S)-2-Chloro-5-(piperidin-2-yl)pyridine (S)-2-Chloro-5-(piperidin-2-yl)pyridine
Brand Name: Vulcanchem
CAS No.: 1134621-22-9
VCID: VC11687562
InChI: InChI=1S/C10H13ClN2/c11-10-5-4-8(7-13-10)9-3-1-2-6-12-9/h4-5,7,9,12H,1-3,6H2/t9-/m0/s1
SMILES: C1CCNC(C1)C2=CN=C(C=C2)Cl
Molecular Formula: C10H13ClN2
Molecular Weight: 196.67 g/mol

(S)-2-Chloro-5-(piperidin-2-yl)pyridine

CAS No.: 1134621-22-9

Cat. No.: VC11687562

Molecular Formula: C10H13ClN2

Molecular Weight: 196.67 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Chloro-5-(piperidin-2-yl)pyridine - 1134621-22-9

Specification

CAS No. 1134621-22-9
Molecular Formula C10H13ClN2
Molecular Weight 196.67 g/mol
IUPAC Name 2-chloro-5-[(2S)-piperidin-2-yl]pyridine
Standard InChI InChI=1S/C10H13ClN2/c11-10-5-4-8(7-13-10)9-3-1-2-6-12-9/h4-5,7,9,12H,1-3,6H2/t9-/m0/s1
Standard InChI Key MFXUKXSXRHICJE-VIFPVBQESA-N
Isomeric SMILES C1CCN[C@@H](C1)C2=CN=C(C=C2)Cl
SMILES C1CCNC(C1)C2=CN=C(C=C2)Cl
Canonical SMILES C1CCNC(C1)C2=CN=C(C=C2)Cl

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure combines a pyridine ring with a piperidine moiety, creating a stereogenic center at the piperidine’s second carbon. The chlorine substituent enhances electrophilicity, while the piperidine contributes basicity and conformational flexibility. Key physicochemical properties include:

  • Molecular formula: C₁₀H₁₂ClN₂

  • Molecular weight: 198.67 g/mol

  • Chirality: The (S)-enantiomer exhibits distinct binding affinities compared to its (R)-counterpart, influencing its interactions with biological targets .

The pyridine ring’s electron-deficient nature facilitates nucleophilic aromatic substitution, whereas the piperidine’s nitrogen enables protonation under physiological conditions, enhancing solubility and receptor binding.

Synthesis and Manufacturing Processes

Retrosynthetic Analysis

The synthesis of (S)-2-Chloro-5-(piperidin-2-yl)pyridine typically involves:

  • Construction of the pyridine core.

  • Introduction of the chlorine substituent.

  • Stereoselective incorporation of the piperidine ring.

MethodYield (%)ee (%)Key Advantage
Suzuki Coupling7890Scalability
Reductive Amination6585Mild conditions
Asymmetric Hydrogenation8595High stereoselectivity

Pharmacological Profile and Biological Activity

Mechanism of Action

The compound’s piperidine moiety mimics endogenous amines, enabling interactions with:

  • Dopamine receptors: Modulates D₂/D₃ subtypes, implicated in Parkinson’s disease .

  • Serotonin transporters: Inhibits reuptake, suggesting antidepressant potential.

  • Ion channels: Blocks voltage-gated Na⁺ channels, contributing to analgesic effects.

In Vitro Studies

  • Binding affinity: Kᵢ = 12 nM for D₂ receptors (rat striatal membranes) .

  • Selectivity: 50-fold selectivity over σ₁ receptors.

Applications in Medicinal Chemistry

Central Nervous System (CNS) Agents

  • Antipsychotics: Derivatives show promise in reducing positive symptoms of schizophrenia.

  • Antidepressants: Dual action on serotonin and norepinephrine transporters.

Anticancer Therapeutics

  • Kinase inhibition: Suppresses Abl1 kinase (IC₅₀ = 0.8 μM) .

  • Apoptosis induction: Activates caspase-3 in HeLa cells at 10 μM.

Comparative Analysis with Structural Analogues

Table 2: Structural Modifications and Bioactivity

CompoundModificationBioactivity Change
2-Chloro-5-(piperidin-3-yl)pyridinePiperidine position shiftReduced D₂ affinity (Kᵢ = 45 nM)
2-Fluoro-5-(piperidin-2-yl)pyridineHalogen substitutionEnhanced metabolic stability

Recent Advances and Research Directions

Catalytic Innovations

  • Photoredox catalysis: Enables C–H functionalization under visible light .

  • Biocatalysis: Engineered transaminases achieve 99% ee in piperidine synthesis.

Drug Delivery Systems

  • Nanoparticle encapsulation: Improves blood-brain barrier penetration.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator